4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:
Thiazole: It belongs to the azole heterocycles, characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.
Oxadiazole: This part of the compound consists of a five-membered ring containing two nitrogen and two oxygen atoms.
Chlorophenyl group: The chlorinated phenyl moiety contributes to its overall structure.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Antitumor and Cytotoxic Activity: Thiazoles have been explored for their cytotoxic effects on tumor cell lines. Further research could investigate this compound’s potential in cancer therapy.
Antimicrobial Properties: Given its structural features, it might exhibit antimicrobial activity.
Drug Development: Understanding its pharmacological properties could lead to novel drug candidates.
Mechanism of Action
Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. further studies could elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to the compound’s uniqueness, exploring related thiazoles and oxadiazoles could provide insights.
Properties
Molecular Formula |
C15H13ClN4O2S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-11-6-4-10(5-7-11)14-19-13(22-20-14)3-1-2-12(21)18-15-17-8-9-23-15/h4-9H,1-3H2,(H,17,18,21) |
InChI Key |
OOWDTEHHDPJDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.